(2S)-2,6-bis(octanoylamino)hexanoic acid
Description
(2S)-2,6-Bis(octanoylamino)hexanoic acid is a lysine-derived compound featuring two octanoyl (C8 acyl) groups attached to the α- and ε-amino positions of the hexanoic acid backbone.
Properties
CAS No. |
19213-75-3 |
|---|---|
Molecular Formula |
C22H42N2O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2,6-bis(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H42N2O4/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22(27)28)24-21(26)17-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
FFRCNMMHOOKLAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
Other CAS No. |
19213-75-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-bis(octanoylamino)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and octanoyl chloride.
Amidation Reaction: The hexanoic acid undergoes an amidation reaction with octanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-bis(octanoylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
(2S)-2,6-bis(octanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between (2S)-2,6-bis(octanoylamino)hexanoic acid and related compounds:
Physicochemical Properties
- Lipophilicity: The octanoylamino groups in the target compound significantly increase logP (~4.5 estimated) compared to Boc-Lys(Boc)-OH (logP ~2.1) and Cbz-Lys(Cbz)-OH (logP ~3.0), enhancing membrane permeability and suitability for lipid-based formulations . In contrast, (2S)-2,6-diaminohexanoic acid is highly hydrophilic (logP ~-2.5), limiting its use in hydrophobic environments .
- Stability: Boc and Cbz groups are acid-labile, requiring controlled conditions for deprotection, whereas octanoylamino groups are more stable under acidic conditions but susceptible to enzymatic cleavage in biological systems .
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